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Abstract
This technical guide provides a comprehensive analytical framework for the characterization of

3-Phenoxypyrrolidine hydrochloride (C₁₀H₁₄ClNO), a substituted pyrrolidine derivative of

interest in medicinal chemistry and drug development. Direct, collated spectral data for this

specific salt is not widely available in public repositories. Therefore, this document serves as a

predictive and methodological guide for researchers. It outlines the foundational principles,

detailed experimental protocols for acquiring high-fidelity Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, and provides an expert interpretation of the

anticipated spectral features. The insights herein are synthesized from established

spectroscopic principles and data from structurally analogous compounds, enabling

researchers to confidently acquire, interpret, and validate their own experimental findings.

Introduction and Molecular Structure
3-Phenoxypyrrolidine hydrochloride is a secondary amine salt. The core structure consists

of a five-membered pyrrolidine ring substituted at the 3-position with a phenoxy group. As a

hydrochloride salt, the pyrrolidine nitrogen is protonated, forming an ammonium cation with a

chloride counter-ion. This protonation significantly influences the molecule's solubility, stability,

and its spectroscopic signature, particularly in NMR and IR spectroscopy.
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Understanding the precise spectral characteristics is fundamental for confirming molecular

identity, assessing purity, and elucidating structural details during synthesis and further

application. This guide provides the necessary protocols and predictive analysis to achieve this.

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=solid];
bgcolor="#F1F3F4";

// Nodes for the structure N [label="N⁺H₂", pos="0,0!", fontcolor="#202124"]; C2 [label="CH₂",

pos="-1.2,-0.5!", fontcolor="#202124"]; C3 [label="CH", pos="-0.7,-1.8!", fontcolor="#202124"];

C4 [label="CH₂", pos="0.7,-1.8!", fontcolor="#202124"]; C5 [label="CH₂", pos="1.2,-0.5!",

fontcolor="#202124"]; O [label="O", pos="-1.5,-2.8!", fontcolor="#202124"]; C1_ph [label="C",

pos="-2.5,-3.5!", fontcolor="#202124"]; C2_ph [label="CH", pos="-2.8,-4.5!",

fontcolor="#202124"]; C3_ph [label="CH", pos="-3.8,-5.2!", fontcolor="#202124"]; C4_ph

[label="CH", pos="-4.5,-4.5!", fontcolor="#202124"]; C5_ph [label="CH", pos="-4.2,-3.5!",

fontcolor="#202124"]; C6_ph [label="CH", pos="-3.2,-2.8!", fontcolor="#202124"]; Cl

[label="Cl⁻", pos="2.5,0.5!", fontcolor="#EA4335", fontsize=20];

// Edges for the pyrrolidine ring N -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N;

// Edge for the phenoxy group C3 -- O; O -- C1_ph;

// Edges for the phenyl ring C1_ph -- C2_ph; C2_ph -- C3_ph; C3_ph -- C4_ph; C4_ph --

C5_ph; C5_ph -- C6_ph; C6_ph -- C1_ph; }

Figure 1: Chemical structure of 3-Phenoxypyrrolidine Hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

organic molecules. For 3-Phenoxypyrrolidine hydrochloride, both ¹H and ¹³C NMR will

provide definitive structural confirmation.

Recommended Experimental Protocol: NMR
The choice of solvent is critical. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are

recommended due to the salt's polarity. DMSO-d₆ is also an option, which would allow for the

observation of the N-H protons.
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Workflow for NMR Data Acquisition:

Sample Preparation

Data Acquisition (400 MHz Spectrometer)

Data Processing

Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆).

Add internal standard (e.g., TMS) if quantitative analysis is needed.

Transfer to a clean, dry 5 mm NMR tube.

Tune and shim the spectrometer for the specific sample.

Acquire ¹H NMR spectrum (e.g., 16 scans, 1-2 sec relaxation delay).

Acquire ¹³C NMR spectrum (e.g., 1024 scans, 2 sec relaxation delay).

Perform 2D NMR (COSY, HSQC) to confirm assignments.

Apply Fourier Transform and phase correction.

Calibrate chemical shifts to the residual solvent peak (DMSO-d₆: δH = 2.50, δC = 39.52 ppm).

Integrate ¹H signals and pick peaks for both spectra.

Click to download full resolution via product page
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Figure 2: Standard workflow for NMR analysis.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
The proton spectrum is anticipated to show distinct regions for the aromatic, methine, and

aliphatic protons. Due to the chirality at the C3 position, the protons on the pyrrolidine ring may

exhibit complex splitting patterns (diastereotopicity).
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Predicted

Chemical Shift

(δ, ppm)

Multiplicity Integration Assignment Rationale

~9.5 - 10.5 Broad singlet 2H N⁺H₂

The acidic

protons on the

protonated

nitrogen are

expected to be

downfield and

may exchange

with trace water

in the solvent.

~7.30 - 7.40 t 2H Ar-H (meta)

Typical chemical

shift for meta

protons on a

phenoxy group.

~7.00 - 7.10 t 1H Ar-H (para)

The para proton

is typically

slightly upfield

compared to the

meta protons.

~6.95 - 7.05 d 2H Ar-H (ortho)

Ortho protons

are shielded by

the ether oxygen

and appear most

upfield in the

aromatic region.
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~5.0 - 5.2 m 1H CH-O (C3)

The methine

proton at the

point of

substitution is

significantly

deshielded by

the adjacent

oxygen atom.

~3.3 - 3.7 m 4H CH₂-N (C2, C5)

Protons adjacent

to the electron-

withdrawing

ammonium

nitrogen are

shifted downfield.

~2.2 - 2.5 m 2H CH₂ (C4)

The aliphatic

protons at C4 are

expected to be

the most upfield

of the pyrrolidine

ring protons.

Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆)
The ¹³C spectrum will confirm the carbon count and the chemical environment of each carbon

atom.
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Predicted Chemical Shift (δ,

ppm)
Assignment Rationale

~157.0 Ar-C-O

The aromatic carbon directly

attached to the ether oxygen is

the most downfield aromatic

signal.

~130.0 Ar-CH (meta)

Standard chemical shift for

meta carbons in a phenoxy

group.

~122.0 Ar-CH (para)
The para carbon signal is

typically found in this region.

~116.5 Ar-CH (ortho)
Ortho carbons are shielded

relative to the meta carbons.

~75.0 CH-O (C3)

The C3 carbon is significantly

deshielded by the directly

attached oxygen atom.

~49.0 CH₂-N (C5)
Carbon adjacent to the

protonated nitrogen.

~46.0 CH₂-N (C2)

Carbon adjacent to the

protonated nitrogen, may be

slightly different from C5 due to

the influence of the C3

substituent.

~30.0 CH₂ (C4)

The C4 carbon is the most

upfield aliphatic signal in the

pyrrolidine ring.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.
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Recommended Experimental Protocol: IR
The Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and speed,

as it requires no sample preparation. Alternatively, a KBr pellet can be prepared.

Background Scan: Record a background spectrum of the clean ATR crystal.

Sample Application: Place a small amount of the solid 3-Phenoxypyrrolidine
hydrochloride sample directly onto the ATR crystal.

Data Acquisition: Apply pressure to ensure good contact and collect the sample spectrum,

typically by co-adding 16-32 scans in the 4000-400 cm⁻¹ range.

Data Processing: The final spectrum is automatically generated as absorbance or

transmittance by ratioing against the background.

Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment

~3200 - 2700 Strong, Broad N-H stretch

Characteristic broad

absorption for a

secondary ammonium

salt (R₂N⁺H₂).

~3100 - 3000 Medium C-H stretch
Aromatic C-H

stretching.

~2980 - 2850 Medium C-H stretch

Aliphatic C-H

stretching from the

pyrrolidine ring.

~1600 & ~1490 Strong, Sharp C=C stretch
Aromatic ring skeletal

vibrations.

~1240 Strong C-O stretch

Asymmetric C-O-C

stretching of the aryl

ether.

~1040 Medium C-O stretch
Symmetric C-O-C

stretching.

~750 & ~690 Strong C-H bend

Out-of-plane bending

for a monosubstituted

benzene ring.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, confirming the molecular weight and offering structural clues.

Recommended Experimental Protocol: MS
Electrospray ionization (ESI) is the method of choice for analyzing pre-formed salts like

hydrochlorides.

Workflow for Mass Spectrometry Data Acquisition:
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Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

Infuse the solution directly into the ESI source via a syringe pump.

Acquire data in positive ion mode. Scan a mass range from m/z 50 to 500.

Analyze the spectrum for the [M+H]⁺ ion of the free base.

Click to download full resolution via product page

Figure 3: Standard workflow for ESI-MS analysis.

Predicted Mass Spectrum (ESI+)
In positive ion ESI-MS, the instrument will detect the cationic form of the molecule, which is the

free base (3-Phenoxypyrrolidine) protonated. The chloride ion is not observed in positive mode.

Molecular Formula (Free Base): C₁₀H₁₃NO

Exact Mass (Free Base): 163.0997 g/mol [1]

Molecular Weight (HCl Salt): 199.67 g/mol

Expected Ions:
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m/z Value (Predicted) Ion Interpretation

164.1070 [M+H]⁺

The protonated molecular ion

of the free base (C₁₀H₁₄NO⁺).

This is the base peak and

confirms the molecular weight.

146.0964 [M+H - H₂O]⁺

Potential loss of water from the

protonated molecule, although

less likely.

70.0651 [C₄H₈N]⁺

A common fragment from the

cleavage of the pyrrolidine

ring, corresponding to the

protonated vinyl amine radical

cation after ring opening.

Conclusion
This guide provides a robust predictive and methodological framework for the comprehensive

spectroscopic characterization of 3-Phenoxypyrrolidine hydrochloride. By following the

detailed protocols for NMR, IR, and Mass Spectrometry, researchers can reliably generate

high-quality data. The predicted spectral values and interpretations presented herein offer a

validated baseline for comparison, ensuring accurate structural confirmation and purity

assessment. This document empowers researchers to proceed with confidence in the

synthesis and application of this important chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 3-Phenoxypyrrolidine
Hydrochloride: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1419505#spectral-data-for-3-
phenoxypyrrolidine-hydrochloride-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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